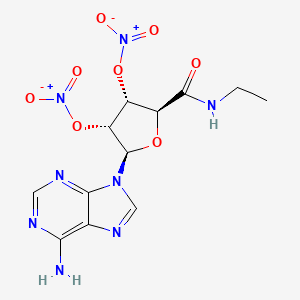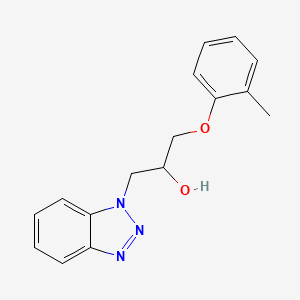![molecular formula C19H25N3O2 B1229025 3,5-diethyl-2-(2-hydroxyethylamino)-5-methyl-6H-benzo[h]quinazolin-4-one](/img/structure/B1229025.png)
3,5-diethyl-2-(2-hydroxyethylamino)-5-methyl-6H-benzo[h]quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-diethyl-2-(2-hydroxyethylamino)-5-methyl-6H-benzo[h]quinazolin-4-one is a member of quinazolines.
Aplicaciones Científicas De Investigación
Synthesis and Biological Properties :
- A study by Markosyan et al. (2008) explored the synthesis and biological properties of quinazoline derivatives, similar to your compound of interest. These compounds were found to inhibit monoamine oxidase (MAO) activity in the brain and showed moderate antitumor effects in mouse models of Ehrlich ascites carcinoma and sarcoma 180 (Markosyan et al., 2008).
- Another study by Alagarsamy and Pathak (2007) reported the synthesis of triazoloquinazolin-9-ones, which demonstrated significant antihypertensive activity in spontaneously hypertensive rats, indicating potential applications in cardiovascular research (Alagarsamy & Pathak, 2007).
Anticancer and Antimicrobial Properties :
- Gupta et al. (2013) synthesized quinazolin-4(3H)-one derivatives that exhibited promising anticonvulsant activities, suggesting potential applications in neurology (Gupta et al., 2013).
- A study by Bolakatti et al. (2020) described the synthesis of benzo[d]thiazolyl substituted-2-quinolone hybrids, which displayed significant anticancer and antibacterial activities, particularly against Gram-negative bacteria (Bolakatti et al., 2020).
Potential Therapeutic Applications :
- Research by Alasmary et al. (2017) on quinazoline derivatives showed their effectiveness as anti-ulcerogenic agents and in treating ulcerative colitis, indicating their potential in gastrointestinal therapeutic applications (Alasmary et al., 2017).
- Saravanan et al. (2010) synthesized Schiff bases of quinazolin-4(3H)-one with significant antimicrobial activities, suggesting their use in infection control (Saravanan et al., 2010).
Propiedades
Nombre del producto |
3,5-diethyl-2-(2-hydroxyethylamino)-5-methyl-6H-benzo[h]quinazolin-4-one |
|---|---|
Fórmula molecular |
C19H25N3O2 |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
3,5-diethyl-2-(2-hydroxyethylamino)-5-methyl-6H-benzo[h]quinazolin-4-one |
InChI |
InChI=1S/C19H25N3O2/c1-4-19(3)12-13-8-6-7-9-14(13)16-15(19)17(24)22(5-2)18(21-16)20-10-11-23/h6-9,23H,4-5,10-12H2,1-3H3,(H,20,21) |
Clave InChI |
YXAQHTAMNWEFBR-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CC2=CC=CC=C2C3=C1C(=O)N(C(=N3)NCCO)CC)C |
Solubilidad |
12.8 [ug/mL] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



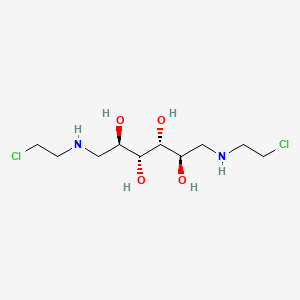
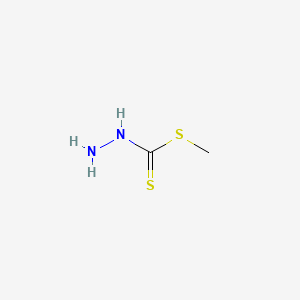
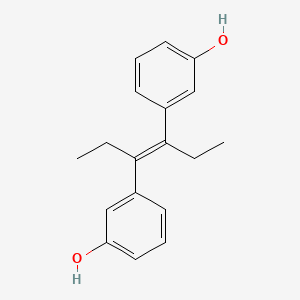
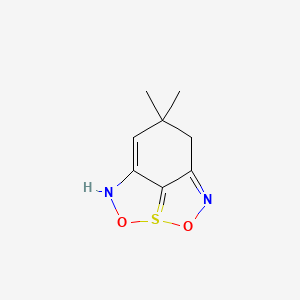
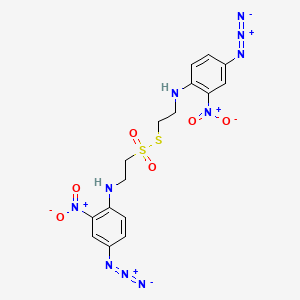
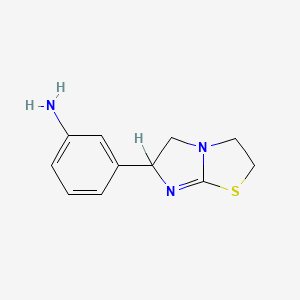
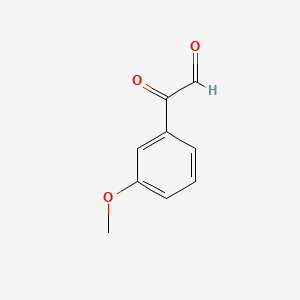
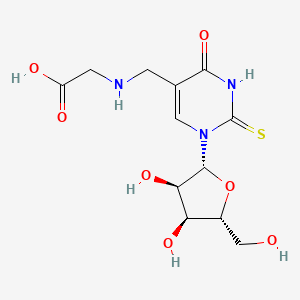
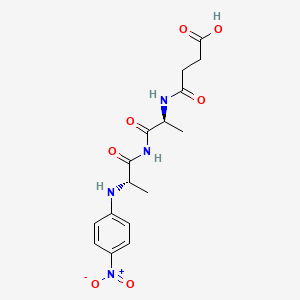
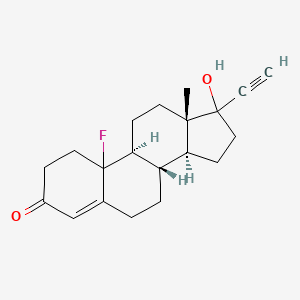
![1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B1228958.png)
![gallium;N-[3-[5,8-bis[3-[acetyl(oxido)amino]propyl]-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propyl]-N-oxidoacetamide](/img/structure/B1228960.png)
